molecular formula C8H4Cl2N2O B2764503 7,8-dichloro-3H-quinazolin-4-one CAS No. 17395-39-0

7,8-dichloro-3H-quinazolin-4-one

Cat. No.: B2764503
CAS No.: 17395-39-0
M. Wt: 215.03
InChI Key: LUAJVEZUTYZKHD-UHFFFAOYSA-N
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Description

“7,8-dichloro-3H-quinazolin-4-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .


Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This method is green, simple, and efficient, tolerating a broad scope of substrates and yielding a variety of desirable products .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones are synthesized by acid or base-catalyzed condensation of amides with alcohols/aldehydes . In some cases, an excess of hazardous oxidants, for instance KMnO4, I2, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are employed in the reaction .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 355.3±52.0 °C .

Scientific Research Applications

Anticancer Applications

A study on the synthesis, method optimization, and anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives highlights their role in targeting EGFR-tyrosine kinase, showing significant activity against CNS SNB-75 Cancer cell lines. This underscores the compound's potential as a framework for discovering potent antitumor agents (Noolvi & Patel, 2013).

Antimicrobial and Anti-inflammatory Applications

Quinazoline derivatives have been found to possess antimicrobial, analgesic, and anti-inflammatory properties. A research work designed to synthesize new series of quinazoline-4-one/4-thione derivatives demonstrates their effectiveness against microbes, pain, and inflammation, indicating the importance of certain substituents for these activities (Dash et al., 2017).

Synthesis and Method Optimization

The synthesis and characterization of polyhalobenzonitrile quinazolin-4(3H)-one derivatives reveal their potent antimicrobial activities against a variety of bacterial and fungal strains. This research indicates the compound's utility in developing new antimicrobial agents with significant efficacy (Shi et al., 2013).

Analgesic Activity

A study on the synthesis and analgesic activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds indicates high analgesic activities, surpassing that of standard analgesic drugs. This underscores the potential of quinazolin-4-one derivatives in developing new pain management therapies (Osarodion, 2023).

AMPA and Kainate Receptor Antagonists

Research into the structural investigation of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione scaffold for obtaining AMPA and kainate receptor selective antagonists through synthesis, pharmacological, and molecular modeling studies suggests its application in neurological disorders (Colotta et al., 2006).

Properties

IUPAC Name

7,8-dichloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAJVEZUTYZKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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